1H-Benzimidazol-2-amine, N-[2-(1H-imidazol-4-yl)ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzimidazol-2-amine, N-[2-(1H-imidazol-4-yl)ethyl]- is a compound that belongs to the class of benzimidazoles, which are heterocyclic aromatic organic compounds Benzimidazoles are known for their wide range of biological activities and are used in various fields such as medicine, agriculture, and industry
Preparation Methods
The synthesis of 1H-Benzimidazol-2-amine, N-[2-(1H-imidazol-4-yl)ethyl]- can be achieved through several synthetic routes. One common method involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by cyclization to form the benzimidazole ring. The reaction conditions typically include the use of acidic or basic catalysts and elevated temperatures to facilitate the cyclization process .
In industrial production, the synthesis may involve more scalable methods such as continuous flow processes or the use of microwave-assisted synthesis to enhance reaction efficiency and yield. These methods allow for the production of large quantities of the compound with high purity and consistency .
Chemical Reactions Analysis
1H-Benzimidazol-2-amine, N-[2-(1H-imidazol-4-yl)ethyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction may produce benzimidazole amines.
Scientific Research Applications
1H-Benzimidazol-2-amine, N-[2-(1H-imidazol-4-yl)ethyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It has shown promise in the development of new pharmaceuticals, particularly as antimicrobial, anticancer, and antiviral agents.
Mechanism of Action
The mechanism of action of 1H-Benzimidazol-2-amine, N-[2-(1H-imidazol-4-yl)ethyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
1H-Benzimidazol-2-amine, N-[2-(1H-imidazol-4-yl)ethyl]- can be compared with other benzimidazole derivatives such as 2-aminobenzimidazole, 2-methylbenzimidazole, and 2-phenylbenzimidazole. These compounds share a similar benzimidazole core structure but differ in their substituents, which can lead to variations in their chemical properties and biological activities.
2-Aminobenzimidazole: Known for its antimicrobial properties.
2-Methylbenzimidazole: Used in the synthesis of pharmaceuticals and agrochemicals.
2-Phenylbenzimidazole: Studied for its potential anticancer activity.
The uniqueness of 1H-Benzimidazol-2-amine, N-[2-(1H-imidazol-4-yl)ethyl]- lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
108793-94-8 |
---|---|
Molecular Formula |
C12H13N5 |
Molecular Weight |
227.27 g/mol |
IUPAC Name |
N-[2-(1H-imidazol-5-yl)ethyl]-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C12H13N5/c1-2-4-11-10(3-1)16-12(17-11)14-6-5-9-7-13-8-15-9/h1-4,7-8H,5-6H2,(H,13,15)(H2,14,16,17) |
InChI Key |
GAMPNSULBDJKFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)NCCC3=CN=CN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.